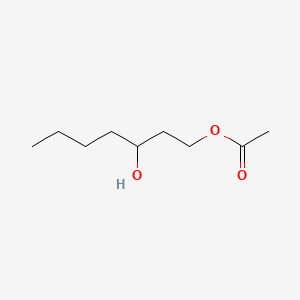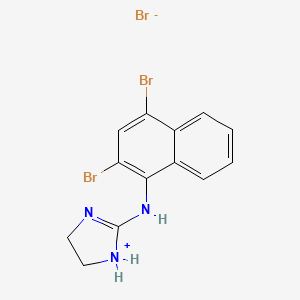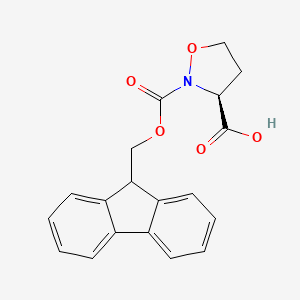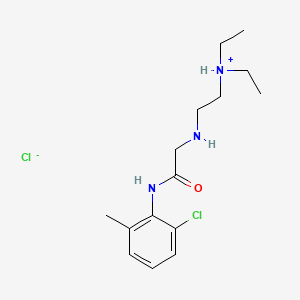
6'-Chloro-2-(2-(diethylamino)ethyl)amino-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride is a complex organic compound that belongs to the class of organic compounds known as monoalkylamines. These compounds contain a primary aliphatic amine group. This compound is notable for its unique structure, which includes a chloro-substituted aniline ring and a diethylazanium group.
Méthodes De Préparation
The synthesis of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylaniline, which is then reacted with various reagents to introduce the oxoethyl and aminoethyl groups. The final step involves the formation of the diethylazanium chloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Applications De Recherche Scientifique
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride can be compared with other similar compounds such as:
2-Chloro-6-methylaniline: A precursor in the synthesis of the compound.
2-Amino-3-chlorotoluene: Another chloro-substituted aniline with similar properties.
6-Chloro-o-toluidine: A related compound with a different substitution pattern on the aniline ring.
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride unique in its applications and properties.
Propriétés
Numéro CAS |
102489-49-6 |
|---|---|
Formule moléculaire |
C15H25Cl2N3O |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H24ClN3O.ClH/c1-4-19(5-2)10-9-17-11-14(20)18-15-12(3)7-6-8-13(15)16;/h6-8,17H,4-5,9-11H2,1-3H3,(H,18,20);1H |
Clé InChI |
XETJHBZYUJUNLX-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCNCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


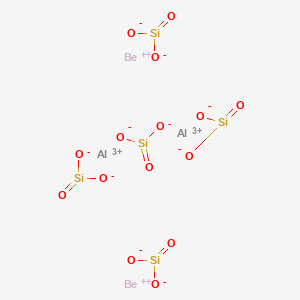
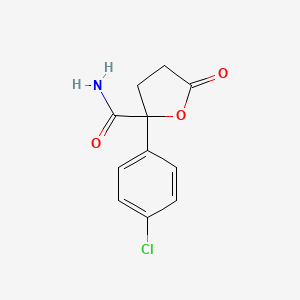
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)


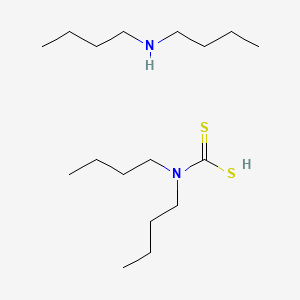
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
